molecular formula C8H7NO3 B1589022 2-(3-Nitrophenyl)acetaldehyde CAS No. 66146-33-6

2-(3-Nitrophenyl)acetaldehyde

Cat. No. B1589022
CAS RN: 66146-33-6
M. Wt: 165.15 g/mol
InChI Key: KBHVOPHKSRVNIV-UHFFFAOYSA-N
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Description



  • 2-(3-Nitrophenyl)acetaldehyde is a chemical compound with the molecular formula C8H7NO3 .

  • It is also known by other names, including (3-Nitro-phenyl)-acetaldehyde , Benzeneacetaldehyde, 3-nitro- , and 2-(3-nitrophenyl)ethanal .

  • The compound contains a nitro group (-NO2) attached to a phenyl ring, along with an aldehyde functional group (-CHO).





  • Synthesis Analysis



    • The synthesis of 2-(3-Nitrophenyl)acetaldehyde involves the reaction of an appropriate precursor with a nitro group.

    • Detailed synthetic pathways and methods can be found in relevant research papers.





  • Molecular Structure Analysis



    • The compound’s molecular weight is approximately 165.15 g/mol .

    • The IUPAC name for this compound is (2-nitrophenyl)acetaldehyde .

    • The InChI code is 1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 .





  • Chemical Reactions Analysis



    • 2-(3-Nitrophenyl)acetaldehyde can participate in various chemical reactions, including nucleophilic addition, oxidation, and condensation reactions.

    • Its reactivity depends on the presence of the aldehyde group and the nitro group.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Approximately 49°C .

    • Density : 1.257 g/cm³ .

    • Solubility : Soluble in organic solvents, less dense than water.

    • Odor : Varies; some aldehydes have pungent odors, while others have pleasant or bland odors.




  • Scientific Research Applications

    Synthesis and Protection of Carboxylic Acids

    2-(3-Nitrophenyl)acetaldehyde is not directly discussed, but a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, has been utilized in the synthesis and protection of carboxylic acids. This compound provides stability under basic conditions and facilitates the regeneration of carboxylic acids through conversion into indolylamides and subsequent hydrolysis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

    Glycosylation Studies

    In carbohydrate research, derivatives of o-nitrophenyl 2-acetamido-2-deoxy-α-d-galactopyranoside, similar in structure to 2-(3-Nitrophenyl)acetaldehyde, have been acetalated for the synthesis of disaccharides (Matta, Rana, & Abbas, 1984).

    Characterisation in Mass Spectrometry

    Compounds like bis(2-nitrophenyl) ethanediol, closely related to 2-(3-Nitrophenyl)acetaldehyde, have been analyzed under various mass spectrometric conditions for molecular weight and structural information (Bhaskar et al., 2006).

    Multicomponent Synthesis

    2-Nitroacetophenone, closely related to 2-(3-Nitrophenyl)acetaldehyde, has been used in multicomponent synthesis processes to create unsymmetrical derivatives of 5-nitro-1,4-dihydropyridine (Turgunalieva et al., 2023).

    Atmospheric Chemistry Studies

    Studies involving the gas-phase reaction of unsaturated alcohols with nitrate radicals include the formation of small carbonyl compounds such as 2-nitrooxy acetaldehyde, structurally related to 2-(3-Nitrophenyl)acetaldehyde (Noda, Hallquist, Langer, & Ljungström, 2000).

    Catalysis and Surface Chemistry

    Acetaldehyde, a compound structurally similar to 2-(3-Nitrophenyl)acetaldehyde, has been studied on various catalyst surfaces like CeO2, showcasing reactions such as oxidation and reduction (Idriss et al., 1995).

    Spectroscopic and Molecular Docking Studies

    The molecule (4-Nitro-phenyl)-oxo-acetaldehyde oxime, structurally similar to 2-(3-Nitrophenyl)acetaldehyde, has been synthesized and studied using spectroscopic methods and molecular docking, revealing insights into its structural properties and potential biological interactions (Kucuk, Kaya, & Kaya, 2017).

    Organocatalytic Kinetic Resolution

    In organic synthesis, studies involving the resolution of nitroallylic acetates with aldehydes, similar to 2-(3-Nitrophenyl)acetaldehyde,highlight the potential for creating functionalized products with high enantioselectivity, demonstrating the versatility of such compounds in asymmetric synthesis (Reddy & Chen, 2011).

    Metabolic and Oxidative Studies

    Metabolic studies involving N-nitrosomorpholine, which yields acetaldehyde upon metabolism, provide insights into the oxidative processes and potential biological roles of similar nitrophenyl compounds (Jarman & Manson, 1986).

    Photocatalytic Applications

    Research involving the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under light irradiation suggests potential photocatalytic applications for similar compounds (Arai et al., 2008).

    Nucleophilic Substitution Reactions

    The synthesis of dimethyl nitrobenzhydrylphosphonates via vicarious nucleophilic substitution (VNS) reaction, involving acetals of cyanohydrins of aldehydes, indicates the potential of 2-(3-Nitrophenyl)acetaldehyde in VNS reactions (Mąkosza, Bechcicka, & Wojciechowski, 2020).

    Hydrolysis Studies

    The study of the hydrolysis of p-nitrophenyl trifluoroacetate in acetonitrile, which is third order in water, provides an understanding of the reaction mechanisms and solvent effects relevant to compounds like 2-(3-Nitrophenyl)acetaldehyde (Venkatasubban et al., 1998).

    Asymmetric Synthesis

    The catalytic enantioselective conjugate addition of acetaldehyde to polyconjugated substrates showcases the utility of compounds like 2-(3-Nitrophenyl)acetaldehyde in asymmetric synthesis, leading to the production of functionally diverse and complex molecules (Meng et al., 2014).

    Photolabile Protecting Groups

    Compounds like bis(o-nitrophenyl)ethanediol, used as photolabile protecting groups for ketones and aldehydes, show potential applications for 2-(3-Nitrophenyl)acetaldehyde in the protection of sensitive functional groups (Blanc & Bochet, 2003).

    Reduction and Vinylogation Reactions

    Studies on the reaction of ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate with amines, leading to reductions and vinylogations, suggest potential reactivity patterns and synthetic applications for compounds structurally related to 2-(3-Nitrophenyl)acetaldehyde (Harisha et al., 2016).

    Catalysis and NOx Reduction

    Research on the reactions of NO2 and CH3CHO with Na-Y zeolite, relevant to plasma-activated lean NOx catalysis, demonstrates the potential catalytic applications of compounds related to 2-(3-Nitrophenyl)acetaldehyde in environmental and industrial processes (Orlando et al., 2004).

    Enzymatic Studies

    Enzymatic studies where aldehyde dehydrogenase catalyzes the formation of acetaldehyde from substrates like 4-nitrophenyl acetate suggest biological roles and enzymatic interactions relevant to 2-(3-Nitrophenyl)acetaldehyde and similar compounds (Loomes & Kitson, 1986).

    Safety And Hazards



    • Flammable : Extremely flammable liquid and vapor.

    • Eye Irritation : Causes serious eye irritation.

    • Respiratory Irritation : May cause respiratory irritation.

    • Genetic Effects : Suspected of causing genetic defects.

    • Carcinogenicity : May cause cancer.

    • Aquatic Hazard : Harmful to aquatic life.




  • Future Directions



    • Further research should explore the compound’s applications, potential therapeutic uses, and safety profiles.

    • Investigate its interactions with other molecules and its impact on biological systems.




    Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 😊


    properties

    IUPAC Name

    2-(3-nitrophenyl)acetaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KBHVOPHKSRVNIV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)[N+](=O)[O-])CC=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40468064
    Record name 2-(3-nitrophenyl)acetaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40468064
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(3-Nitrophenyl)acetaldehyde

    CAS RN

    66146-33-6
    Record name 2-(3-nitrophenyl)acetaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40468064
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    90 mmol of iodoxybenzoic acid are added to 60 mmol of 2-(3-nitrophenyl)ethanol in 300 ml of tetrahydrofuran. The reaction mixture is heated at reflux for 4 hours, then cooled and filtered. The filtrate is concentrated to yield the expected compound.
    Quantity
    90 mmol
    Type
    reactant
    Reaction Step One
    Quantity
    60 mmol
    Type
    reactant
    Reaction Step One
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    To a solution of 1-(2-methoxyvinyl)-3-nitrobenzene (1.8 g, 10.06 mmol) in THF (60 mL), was added 6N HCl (6.03 mL) and the mixture was heated at 100° C. for 2 hours. The reaction mixture was allowed to cool to room temperature and the solvents were evaporated under reduced pressure to afford a solid. The solid was dissolved in EtOAc (45 mL) and water (50 mL) was added and the mixture stirred for 15 minutes. The separated aqueous phase was extracted with EtOAc (30 mL), and then the combined organic extracts were washed with 5% sodium bicarbonate (25 mL), brine (30 mL), dried (Na2SO4) and the solvents removed under reduced pressure. The crude compound was purified by column chromatography on neutral silica gel using 15-20% EtOAc in hexane to afford the title compound (1.2 g, 90%).
    Name
    1-(2-methoxyvinyl)-3-nitrobenzene
    Quantity
    1.8 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    6.03 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    50 mL
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    45 mL
    Type
    solvent
    Reaction Step Three
    Yield
    90%

    Synthesis routes and methods III

    Procedure details

    A mixture of 10 g of 2-(3-nitrophenyl)ethanol, 25.1 g of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide and 300 ml of tetrahydrofuran is heated at reflux for 6 hours. After filtration and concentration of the solvent, the product is used as it is in the following Step.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Quantity
    25.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    300 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-(3-Nitrophenyl)acetaldehyde
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    Reactant of Route 3
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    Reactant of Route 4
    2-(3-Nitrophenyl)acetaldehyde
    Reactant of Route 5
    2-(3-Nitrophenyl)acetaldehyde
    Reactant of Route 6
    2-(3-Nitrophenyl)acetaldehyde

    Citations

    For This Compound
    1
    Citations
    J Shen, X Jiang, H Wu, J Xu, Q Zhu… - Organic & Biomolecular …, 2021 - pubs.rsc.org
    A simple and mild protocol for copper-catalyzed oxidation of hydrazones at the α-position has been reported. Various substrates are compatible, providing the corresponding products in …
    Number of citations: 4 pubs.rsc.org

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